7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC9953985
Molecular Formula: C17H16N6O
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
![7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -](/images/structure/VC9953985.png)
Specification
Molecular Formula | C17H16N6O |
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Molecular Weight | 320.3 g/mol |
IUPAC Name | 11-butyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Standard InChI | InChI=1S/C17H16N6O/c1-2-3-8-22-9-6-14-13(16(22)24)11-19-17-20-15(21-23(14)17)12-5-4-7-18-10-12/h4-7,9-11H,2-3,8H2,1H3 |
Standard InChI Key | WTPWWPWAOFCWED-UHFFFAOYSA-N |
SMILES | CCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4 |
Canonical SMILES | CCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4 |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the pyrido-triazolo-pyrimidine family, characterized by a fused tricyclic core comprising pyridine, triazole, and pyrimidine rings. The IUPAC name specifies substituents at the 7-position (butyl group) and 2-position (3-pyridyl moiety), with a ketone oxygen at the 6-position. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Key structural features include:
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Pyrido[3,4-e] fusion: Unlike the more common pyrido[2,3-d] isomers, the 3,4-e fusion pattern alters ring strain and π-orbital overlap, potentially enhancing binding affinity to enzymatic pockets .
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Triazolo[1,5-a]pyrimidin backbone: This motif is associated with phosphodiesterase 2 (PDE2) inhibition, as demonstrated in patent literature .
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Butyl substituent: The 7-butyl chain may improve lipid solubility, affecting pharmacokinetic properties such as membrane permeability and metabolic stability .
Synthetic Methodologies
While no explicit synthesis of 7-butyl-2-(3-pyridyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is documented, analogous compounds provide a roadmap for its preparation.
Precursor Synthesis
The starting material for related pyrido-triazolo-pyrimidines typically involves condensation reactions between aminopyridine derivatives and carbonyl-containing reagents. For example:
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Pyrazolo[3,4-b]pyridine intermediates: Formed via cyclization of pyrazolone, aryl aldehydes, and malononitrile in ethanol with ammonium acetate .
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Phosgene iminium chloride (PIC) activation: Introduces chloro and dimethylamino groups at strategic positions, as seen in the synthesis of pyrido[2,3-d]pyrimidines .
Key Cyclization Steps
Triazolo ring formation often employs:
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Hydrazine hydrate treatment: Converts chloro intermediates into hydrazinyl derivatives, enabling subsequent cyclization .
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Oxidative cyclization with FeCl₃: Facilitates intramolecular ring closure of hydrazone precursors, yielding fused triazolo-pyrimidines .
A hypothetical synthesis for the target compound might involve:
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Condensation of 3-pyridylacetaldehyde with a butyl-substituted aminopyridine.
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PIC-mediated activation to introduce reactive chloride groups.
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Sequential cyclization with hydrazine and FeCl₃ to form the triazolo-pyrimidine core .
Pharmacological Activity
Compound | IC₅₀ (µM) | Selectivity Index (SI) | Binding Energy (kcal/mol) |
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7c (Reference) | 1.2 | 130 | −8.4 |
7e (Reference) | 2.3 | 72 | −8.5 |
Lopinavir | 5.246 | 8.57 | −7.5 |
PDE2 Inhibition
Patent literature highlights triazolo[1,5-a]pyrimidin-7-yl derivatives as potent PDE2 inhibitors, with applications in neurodegenerative and psychiatric disorders . The 3-pyridyl substituent may enhance binding to the PDE2 catalytic domain, while the butyl chain could modulate blood-brain barrier penetration.
Molecular Docking and Structure-Activity Relationships (SAR)
Binding Mode Analysis
Docking studies of analogous compounds reveal:
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Hydrophobic interactions: Butyl and pyridyl groups occupy hydrophobic pockets in enzyme active sites .
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Hydrogen bonding: Pyrimidinone oxygen forms hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 Mᵖʳᵒ) .
Figure 1: Hypothetical Binding Pose of 7-Butyl Derivative in PDE2
(Note: Schematic based on ; detailed coordinates require experimental validation)
SAR Insights
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Electron-withdrawing groups: Enhance antiviral activity but may reduce PDE2 affinity .
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Bulky substituents: Butyl chains improve metabolic stability but could hinder target engagement if steric clashes occur .
Toxicological and Pharmacokinetic Considerations
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